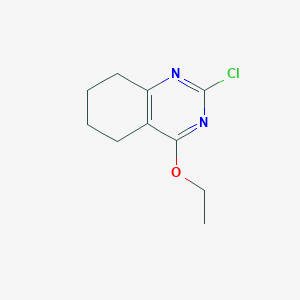

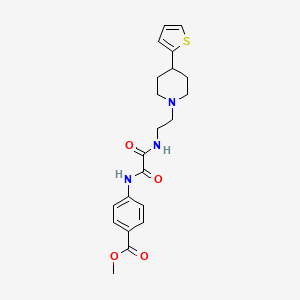

1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves sulfonation, a common type of electrophilic aromatic substitution . For instance, chlorosulfonic acid can react with chlorobenzene to produce 4-chlorobenzenesulfonyl chloride . This compound can then be used as a building block in the synthesis of more complex molecules .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

Quinoline and its derivatives, including 1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline, have shown promising anticancer activities. They have been examined for their roles in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer cells. Quinoline compounds' synthetic versatility allows for the generation of diverse derivatives, enhancing their potential as cancer drug candidates (Solomon Vr & H. Lee, 2011).

Antibacterial and Antioxidant Properties

Novel derivatives of quinoline have exhibited significant antibacterial and antioxidant activities. Some quinoline-based compounds, synthesized with specific substituents, displayed potent antibacterial activity and acted as effective antioxidants (N. Jayanna et al., 2013).

Biochemical Research

In biochemical research, derivatives of quinoline, such as 8-benzenesulfonyloxy-5-N,N-dimethylaminosulfonylquinolin-2-ylmethyl-pendant 1,4,7,10-tetraazacyclododecane, have been designed for specific applications. For instance, as caged Zn2+ probes, these compounds demonstrate significant changes in fluorescence emission upon complexation with Zn2+, which is useful for studying cellular processes (S. Aoki et al., 2008).

Synthesis and Chemical Properties

Quinoline derivatives play a crucial role in the synthesis of diverse biochemical compounds. They are involved in various synthesis reactions, such as the Friedlander synthesis, and are employed in studying chemical properties like transfer hydrogenation in aqueous media (B. Maleki et al., 2015).

Alzheimer's Disease Treatment

New hybrid compounds of quinoline, including those linked to p-tolylsulfonamide, have been synthesized as potential drugs for the treatment of Alzheimer’s disease. They act as inhibitors of acetylcholinesterase and butyrylcholinesterase, demonstrating significant potential in AD treatment (G. Makhaeva et al., 2020).

Antimycobacterial Agents

Quinoline derivatives have been investigated for their antituberculosis activity. Specific substituents on the quinoxaline nucleus significantly affect the in vitro activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Andrés Jaso et al., 2005).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, including enzymes and receptors . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.

Mode of Action

The mode of action of this compound involves its interaction with its target molecules. The compound likely undergoes an electrophilic aromatic substitution reaction . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Factors such as the compound’s chemical structure and physicochemical properties, including its molecular weight and solubility, would likely influence its adme properties and thus its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. These effects could range from changes in enzyme activity and cellular signaling to alterations in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment within the body, including the presence of various enzymes and transport proteins, and the characteristics of different tissues and organs .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRCIUGTXUYGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324184 | |

| Record name | 1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642282 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

301683-40-9 | |

| Record name | 1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2878511.png)

![3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B2878513.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2878514.png)

![1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2878518.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)

![2-Fluoro-N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B2878521.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2878523.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2878528.png)

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)